4-(1,1-dioxothiazinan-2-yl)-N-(3-nitrophenyl)benzamide
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Description
4-(1,1-dioxothiazinan-2-yl)-N-(3-nitrophenyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Electrochemical Studies
Electrochemical reduction of o-nitrophenylthioacetic derivatives has shown that certain conditions are favorable for the electrosynthesis of hydroxy benzothiazines. These studies reveal the potential of electrochemical methods in synthesizing compounds that could have implications in various chemical and pharmaceutical applications (Sicker et al., 1995).
Synthesis Methodologies
Research on the synthesis of 2-hydroxy-2H-1,4-benzothiazin-3(4H)-one derivatives highlights the use of reductive cyclizations and catalytic hydrogenation as key steps. These methodologies offer pathways to synthesize analogs of natural chemicals found in certain plant families, providing insights into the creation of novel compounds with potential biological activities (Sicker et al., 1994).
Antimycobacterial Agents
The structure and synthesis of benzothiazinone derivatives have been explored for their potential as antitubercular agents. This research sheds light on the chemical frameworks conducive to antituberculosis activity, which is crucial for developing new drugs against resistant strains of tuberculosis (Richter et al., 2021).
Antitumor Activity
Benzothiazole derivatives have been synthesized and evaluated for their antitumor properties. This research demonstrates the potential of specific benzothiazole compounds in exhibiting selective cytotoxicity against tumorigenic cell lines, which could pave the way for new cancer treatments (Yoshida et al., 2005).
Anti-leishmanial Activity
The synthesis and characterization of new nitroaromatic compounds have been conducted, with some showing significant inhibitory effects against Leishmania infantum. This research underscores the importance of the electroactive nitro group in the biological activity of these compounds, indicating their potential as anti-leishmanial drugs (Dias et al., 2015).
properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(18-14-4-3-5-16(12-14)20(22)23)13-6-8-15(9-7-13)19-10-1-2-11-26(19,24)25/h3-9,12H,1-2,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJYPPHMPROPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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